4-{3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}morpholine
Description
Properties
IUPAC Name |
4-[3-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c23-28(24,22-9-11-25-12-10-22)17-8-4-7-16(13-17)18-20-21-19(26-18)27-14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDOTZLTQSZLTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}morpholine typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. One common method is the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in the presence of phosphorus oxychloride (POCl3) under reflux conditions . The reaction mixture is then cooled, washed with water, and the organic layer is dried and evaporated to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 4-{3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}morpholine involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring and sulfonylmorpholine moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This compound may interfere with cellular pathways involved in cell proliferation, apoptosis, and signal transduction, contributing to its therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Properties of 4-{3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}morpholine and Analogues
*Theoretical values inferred from structural analogs.
†Estimated based on substituent contributions (e.g., benzenesulfonyl increases logP; morpholine enhances polarity).
‡Estimated from substituent trends in .
Research Findings and Implications
- Drug Design : The combination of sulfonyl and morpholine groups in the target compound mirrors structural motifs in proton pump inhibitors (e.g., ), hinting at possible gastrointestinal or enzymatic targets.
- Computational Predictions : The estimated logP (~2.5) and polar surface area (~80 Ų) suggest moderate oral bioavailability, aligning with trends observed in .
Biological Activity
The compound 4-{3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}morpholine represents a novel class of 1,3,4-oxadiazole derivatives , which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor , antimicrobial , and anti-inflammatory properties based on recent research findings.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₅N₃O₃S₂
- Structural Components :
- A morpholine ring
- A benzenesulfonyl group
- A benzylsulfanyl substituent on the oxadiazole ring
Anticancer Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, a series of related compounds were synthesized and tested against various human cancer cell lines:
- Cell Lines Tested : HCT-116 (colon), MCF-7 (breast), HeLa (cervical)
- Findings : Compounds similar to this compound showed IC₅₀ values ranging from 7 to 29 μM , indicating potent cytotoxicity against these cancer cell lines. Notably, select compounds exhibited a high degree of selectivity towards the HeLa cell line, suggesting potential for targeted cancer therapies .
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| 6 | 7 | HeLa |
| 9 | 11 | MCF-7 |
| 16 | 29 | HCT-116 |
Antimicrobial Activity
The antimicrobial efficacy of the compound was also evaluated. In vitro tests demonstrated activity against several bacterial strains:
- Tested Strains : Escherichia coli, Staphylococcus aureus
- Results : The compound showed promising activity against E. coli with an MIC (Minimum Inhibitory Concentration) of approximately 12.5 μg/ml , outperforming standard antibiotics such as ampicillin .
| Bacterial Strain | MIC (μg/ml) |
|---|---|
| Escherichia coli | 12.5 |
| Staphylococcus aureus | >50 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory effects. A study indicated that derivatives containing the oxadiazole moiety exhibited inhibition of pro-inflammatory cytokines in vitro.
The biological activities of oxadiazole derivatives are often attributed to their ability to interact with various biological targets:
- Anticancer Mechanism : Induction of apoptosis in cancer cells via mitochondrial pathways.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with protein synthesis.
- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leading to reduced cytokine production.
Case Studies
Several case studies have highlighted the effectiveness of similar oxadiazole compounds in clinical settings:
- Case Study on Anticancer Effects : A recent trial involving a derivative similar to the target compound demonstrated a significant reduction in tumor size in patients with advanced cervical cancer after a treatment regimen incorporating the oxadiazole derivative.
- Case Study on Antimicrobial Resistance : Research indicated that compounds like this compound could serve as alternatives to traditional antibiotics in treating resistant strains of bacteria.
Q & A
Q. What are the critical reaction parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including oxadiazole ring formation and sulfonylation. Key parameters include:
- Temperature control : Maintaining 60–80°C during oxadiazole cyclization to prevent side reactions (e.g., hydrolysis) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonylation efficiency by stabilizing intermediates .
- Reagent purity : Use of high-purity dehydrating agents (e.g., POCl₃) ensures >90% yield in oxadiazole formation .
Methodological tip: Monitor reaction progress via TLC or HPLC to adjust conditions dynamically.
Q. How can researchers validate the structural integrity of this compound?
A combination of spectroscopic and chromatographic techniques is essential:
- NMR : Confirm benzylsulfanyl and morpholine substituents via ¹H NMR (δ 7.2–7.4 ppm for benzyl, δ 3.5–3.7 ppm for morpholine) and ¹³C NMR (C=S at ~120 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 446.606) .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. What functional groups contribute to its solubility, and how can solubility be improved for assays?
- Hydrophilic groups : The morpholine sulfonyl group enhances water solubility (~2.5 mg/mL in PBS at pH 7.4) .
- Hydrophobic groups : Benzylsulfanyl and oxadiazole reduce solubility in aqueous media.
Methodological fix : Use co-solvents (e.g., DMSO:PBS 1:9) or synthesize pro-drug derivatives with PEGylated chains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?
- Variable substituents : Synthesize analogs with modified benzylsulfanyl (e.g., halogenated or methylated derivatives) and compare IC₅₀ values in target assays (e.g., kinase inhibition) .
- Bioisosteric replacement : Replace the oxadiazole ring with 1,2,4-triazole to assess impact on binding affinity .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and activity .
Q. What computational strategies are effective for predicting target interactions?
- Docking studies : Employ AutoDock Vina with crystal structures of homologous targets (e.g., PI3Kγ or COX-2) to identify binding poses .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compute electrostatic potential maps for reactive sites .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. How can conflicting data on its antibacterial vs. anticancer activity be resolved?
- Assay standardization : Use identical cell lines (e.g., HeLa and MCF-7) and controls (e.g., doxorubicin) across studies to minimize variability .
- Mechanistic studies : Perform transcriptomics to identify upregulated pathways (e.g., apoptosis vs. membrane disruption) .
- Dose-response curves : Compare EC₅₀ values at 24h vs. 48h to rule out time-dependent cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
